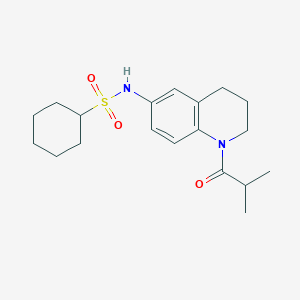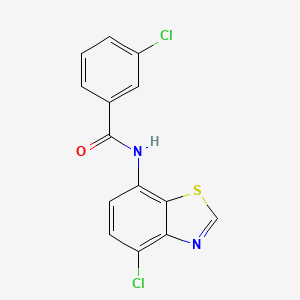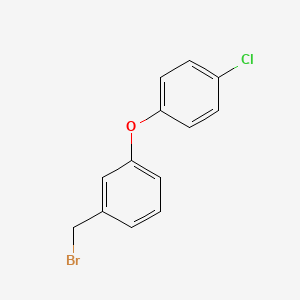![molecular formula C8H14ClNO2 B2920561 3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride CAS No. 2287318-53-8](/img/structure/B2920561.png)
3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.7 g/mol . It is a bicyclic compound featuring a nitrogen atom within its structure, making it a valuable scaffold in various chemical and pharmaceutical applications .
Mechanism of Action
Mode of Action
It is known that the compound belongs to the family of tropane alkaloids , which are known to interact with various receptors and enzymes in the body.
Biochemical Pathways
Tropane alkaloids, to which AT25598 is related, are known to affect a wide array of biological activities . .
Result of Action
Given its structural similarity to tropane alkaloids , it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another related compound with the nitrogen atom in a different position, often used in the synthesis of tropane alkaloids.
Uniqueness: 3-Azabicyclo[3.2.1]octane-6-carboxylic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octane-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-2-5-1-6(7)4-9-3-5;/h5-7,9H,1-4H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPMUUPSUUPEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CNC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2920478.png)
![1-[4-(2-Methylbenzimidazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2920479.png)
![6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2920480.png)
![5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine](/img/structure/B2920481.png)
![6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2920482.png)

![1-((1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2920484.png)
![N-benzyl-2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2920486.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2920488.png)

![N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2920491.png)

![6-(4-Fluorophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2920500.png)
